molecular formula C10H18ClNO B12609300 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one CAS No. 647027-83-6

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one

Cat. No.: B12609300
CAS No.: 647027-83-6
M. Wt: 203.71 g/mol
InChI Key: VPMONVTVVKGXTE-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The systematic identification of 1-butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one begins with its IUPAC nomenclature, which precisely encodes its molecular architecture. The parent structure is a pyrrolidin-2-one ring—a five-membered lactam featuring a nitrogen atom at position 1 and a ketone group at position 2. Substituents are enumerated according to Cahn-Ingold-Prelog priorities:

  • A butyl group (four-carbon alkyl chain) occupies position 1 of the ring.
  • A chloromethyl group (-CH2Cl) is attached to position 5.
  • A methyl group (-CH3) resides at position 3.

This configuration yields the full IUPAC name: This compound .

Molecular Formula and Weight
Empirical analysis confirms the molecular formula as C10H18ClNO , corresponding to a molecular weight of 203.71 g/mol . Key structural features include:

Feature Description
Pyrrolidinone core Five-membered ring with lactam (amide) functionality at position 2.
Chloromethyl substituent Introduces electrophilic reactivity at position 5.
Alkyl side chains Butyl (C4H9) and methyl (CH3) groups enhance lipophilicity and steric bulk.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. The carbonyl stretch of the lactam group typically appears near 1680–1720 cm⁻¹ in IR spectra, while NMR reveals distinct proton environments for the butyl chain (δ 0.8–1.5 ppm), chloromethyl group (δ 3.5–4.0 ppm), and methyl substituent (δ 1.0–1.3 ppm).

Historical Development of Pyrrolidinone Derivatives in Organic Chemistry

Pyrrolidinones emerged as pivotal intermediates in organic synthesis during the mid-20th century, driven by their prevalence in natural alkaloids and synthetic pharmaceuticals. Early work focused on simple derivatives like 2-pyrrolidone , but the introduction of functionalized variants—such as chloromethyl and alkyl-substituted compounds—marked a turning point in the 1980s. These modifications enabled tailored reactivity for applications ranging from polymer science to drug discovery.

Key Milestones

  • 1950s–1960s : Exploration of pyrrolidinones as solvents and reaction media, leveraging their high polarity and thermal stability.
  • 1970s–1980s : Development of asymmetric synthesis methods for enantiomerically pure pyrrolidinones, critical for bioactive molecule production.
  • 1990s–Present : Integration of halogenated pyrrolidinones (e.g., chloromethyl derivatives) into cross-coupling reactions and medicinal chemistry scaffolds.

The synthesis of this compound builds upon these advances, utilizing modern catalytic strategies to install its multifunctional substituents. Its chloromethyl group, for instance, facilitates nucleophilic substitution reactions—a property exploited in the synthesis of complex amines and heterocycles.

Position Within the Pyrrolidine/Pyrrolidinone Chemical Taxonomy

Pyrrolidine-derived compounds occupy a central niche in heterocyclic chemistry, with structural variations dictating their physicochemical and biological profiles. This compound belongs to the pyrrolidin-2-one subclass, distinguished by its lactam ring and substitution pattern. Taxonomic relationships include:

  • Parent Heterocycles

    • Pyrrolidine : Fully saturated five-membered ring with one nitrogen atom.
    • Pyrrolidinone : Pyrrolidine derivative containing a ketone group, introducing polarity and hydrogen-bonding capacity.
  • Functional Derivatives

    • Alkylpyrrolidinones : Feature alkyl side chains (e.g., butyl, methyl) that modulate solubility and steric effects.
    • Halogenated Pyrrolidinones : Incorporate halogens (e.g., chlorine) to enhance electrophilicity and bioactivity.

Compared to simpler analogues like 3-methylpyrrolidin-2-one , the chloromethyl and butyl groups in this compound confer distinct advantages:

  • The chloromethyl group serves as a reactive handle for further derivatization, enabling the construction of carbon-nitrogen and carbon-oxygen bonds.
  • The butyl chain increases lipophilicity, improving membrane permeability in biological systems.

This compound’s dual functionality positions it as a hybrid between traditional lactams and modern bioactive scaffolds, bridging synthetic utility and therapeutic potential.

Properties

CAS No.

647027-83-6

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)6-8(2)10(12)13/h8-9H,3-7H2,1-2H3

InChI Key

VPMONVTVVKGXTE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CC(C1=O)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-methylpyrrolidin-2-one with butyl chloride and chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinones, while oxidation can produce hydroxylated or carbonylated derivatives.

Scientific Research Applications

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Chloromethyl-Containing Ethers

Chloromethyl Methyl Ether (CMME; CAS 107-30-2)
  • Structure : CH₃OCH₂Cl.
  • Hazards: Classified as a carcinogen (NTP and IARC) with severe corrosive effects on skin and eyes . Unlike 1-butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one, CMME lacks a lactam ring, rendering it more volatile and reactive.
  • Regulatory Status: Listed under DOT UN 1239 due to its carcinogenicity and corrosivity .
Bis(chloromethyl) Ether (BCME; CAS 542-88-1)
  • Structure : ClCH₂OCH₂Cl.
  • Hazards: A potent carcinogen linked to lung cancer, with stricter handling requirements than CMME .
Key Differences
Property This compound CMME BCME
Structure Lactam ring with substituents Simple ether Symmetrical ether
Volatility Likely low (due to lactam ring) High Moderate
Carcinogenicity Not reported in evidence Known carcinogen Known carcinogen
Reactivity Moderate (steric hindrance) High Very high

Pyrrolidinone Derivatives

3-Hydroxycotinine (CAS 34834-67-8)
  • Structure : (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one.
  • Properties : A nicotine metabolite with a hydroxyl group at position 3 and a pyridinyl substituent . Unlike this compound, 3-hydroxycotinine lacks halogenated groups, reducing its reactivity but enhancing metabolic stability.
Methylpyrrolidinone N-Oxide (CAS 36508-80-2)
  • Structure : 3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate.
  • Properties : Features an N-oxide group, increasing polarity compared to the chloromethyl-substituted analog .
Key Differences
Property This compound 3-Hydroxycotinine Methylpyrrolidinone N-Oxide
Functional Groups Chloromethyl, butyl, methyl Hydroxyl, pyridinyl N-oxide, pyridinyl
Reactivity High (Cl substitution) Low Moderate
Biological Role Unknown (potential synthetic intermediate) Metabolite Oxidation product

Biological Activity

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one is a synthetic compound with significant potential in medicinal chemistry due to its unique chemical structure. The compound features a pyrrolidinone ring, which is known for its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}ClN_{1}O, with a molecular weight of approximately 189.68 g/mol. The presence of a butyl group at the 1-position and a chloromethyl group at the 5-position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Covalent Bonding : The chloromethyl group can react with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation .
  • Hydrophobic Interactions : The pyrrolidinone moiety may enhance binding affinity to hydrophobic pockets within proteins, facilitating interactions that are important for drug design .
  • Selectivity and Toxicity : Studies indicate that the compound exhibits selective toxicity against certain cancer cell lines, making it a candidate for further development as an antitumor agent .

Table 1: Summary of Biological Activities

Activity TypeObservations
Antitumor Activity Selective toxicity observed in A431 cell line; viability decreased by up to 50% at high concentrations .
Hemocompatibility Minimal hemolysis (0.003% - 0.02%) at low concentrations (10 µg/mL) .
Cell Viability Compounds derived from similar scaffolds showed varying cell viability; some promoted proliferation in tumor cells .

Case Study 1: Antitumor Properties

In a study assessing the antitumor properties of derivatives similar to this compound, it was found that certain compounds demonstrated significant selective toxicity against the A431 squamous carcinoma cell line. For instance, compound variations showed viability reductions ranging from 50% to nearly complete inhibition at higher concentrations .

Case Study 2: Hemocompatibility Studies

Research on hemocompatibility revealed that at concentrations of 10 µg/mL, hemolysis rates were low across various compounds tested, indicating favorable safety profiles for potential therapeutic applications. Notably, increasing concentrations did not proportionally increase hemolytic responses, suggesting stability in blood interactions .

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